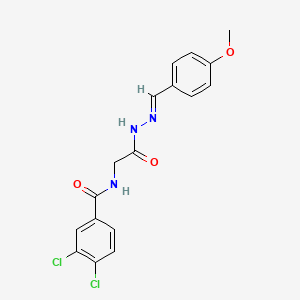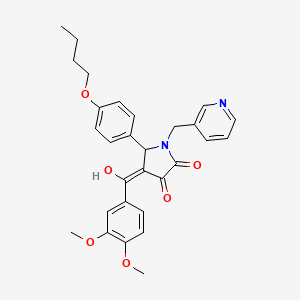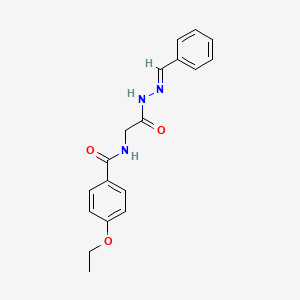![molecular formula C17H13Br3N4O2S B12011048 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-03-8](/img/structure/B12011048.png)
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(2,4,6-tribromofenil)acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un anillo de furano y un grupo tribromofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(2,4,6-tribromofenil)acetamida normalmente implica múltiples pasos. Un enfoque común es comenzar con la formación del anillo de triazol, seguido de la introducción del anillo de furano y el grupo alil. El paso final implica la unión del grupo tribromofenil a la parte de acetamida. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada. Los principios generales de la síntesis orgánica, como la optimización de las condiciones de reacción y la ampliación de los procedimientos de laboratorio, serían aplicables.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(2,4,6-tribromofenil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano puede oxidarse para formar furanonas.
Reducción: El anillo de triazol puede reducirse en condiciones específicas.
Sustitución: El grupo alil puede participar en reacciones de sustitución, especialmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidruro de sodio. Las condiciones de reacción normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas utilizadas. Por ejemplo, la oxidación del anillo de furano puede producir furanonas, mientras que las reacciones de sustitución que involucran el grupo alil pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(2,4,6-tribromofenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Estudios preliminares sugieren que puede tener propiedades antimicrobianas y anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(2,4,6-tribromofenil)acetamida implica su interacción con objetivos moleculares específicos. Se sabe que el anillo de triazol interactúa con las enzimas, potencialmente inhibiendo su actividad. El anillo de furano y el grupo tribromofenil también pueden contribuir a su actividad biológica al interactuar con las membranas celulares y las proteínas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(2,4-difluorofenil)acetamida
- 2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(3,4-dimetoxi fenil)acetamida
- 2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(3,5-dimetilfenil)acetamida
Singularidad
La singularidad de 2-{[4-Alil-5-(2-furil)-4H-1,2,4-triazol-3-IL]sulfanil}-N-(2,4,6-tribromofenil)acetamida radica en su grupo tribromofenil, que confiere propiedades electrónicas y estéricas distintas. Esto lo hace particularmente útil en aplicaciones que requieren interacciones moleculares y estabilidad específicas.
Propiedades
Número CAS |
618880-03-8 |
|---|---|
Fórmula molecular |
C17H13Br3N4O2S |
Peso molecular |
577.1 g/mol |
Nombre IUPAC |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C17H13Br3N4O2S/c1-2-5-24-16(13-4-3-6-26-13)22-23-17(24)27-9-14(25)21-15-11(19)7-10(18)8-12(15)20/h2-4,6-8H,1,5,9H2,(H,21,25) |
Clave InChI |
MMYAJEQVAHSHQR-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)




![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)



![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)


